molecular formula C6H11NO B1590367 8-Oxa-3-azabicyclo[3.2.1]octane CAS No. 280-13-7

8-Oxa-3-azabicyclo[3.2.1]octane

Cat. No. B1590367
CAS RN: 280-13-7
M. Wt: 113.16 g/mol
InChI Key: POOPWPIOIMBTOH-UHFFFAOYSA-N
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Description

8-Oxa-3-azabicyclo[3.2.1]octane is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .


Molecular Structure Analysis

The molecular formula of 8-Oxa-3-azabicyclo[3.2.1]octane is C6H11NO. Its average mass is 113.158 Da and its monoisotopic mass is 113.084061 Da .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .


Physical And Chemical Properties Analysis

8-Oxa-3-azabicyclo[3.2.1]octane has a density of 1.0±0.1 g/cm3, a boiling point of 176.6±15.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.3±3.0 kJ/mol and a flash point of 58.6±9.8 °C . Its index of refraction is 1.470 and its molar refractivity is 30.7±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .

Scientific Research Applications

Enantioselective Synthesis

One significant application involves the enantioselective preparation of 8-oxabicyclo[3.2.1]octane derivatives through asymmetric [3+2]-cycloaddition processes. These derivatives are obtained in good yields and with high enantiomeric excesses, showcasing the compound's utility in synthesizing optically active structures, essential for pharmaceutical applications (Ishida, Kusama, & Iwasawa, 2010).

Bridged Morpholine Syntheses

Another application is in the concise and practical syntheses of bridged morpholines, starting from furan and pyran dicarboxylic acids. This highlights the compound's role in creating frameworks for the development of potentially bioactive molecules (Zaytsev et al., 2016).

Polyfunctional Glycosyl Derivatives

The oxabicyclo[3.2.1]octane framework is also crucial in synthesizing polyfunctional glycosyl derivatives, acting as a key structural element in many biologically significant compounds, including insect pheromones and plant growth regulators. This underscores its importance in the synthesis of oxygen heterocyclic natural molecules (Ievlev et al., 2016).

Natural Occurrence and Synthetic Applications

The diverse functionality and reactivity of 8-oxa-3-azabicyclo[3.2.1]octane derivatives make them central to numerous biologically active natural products. Their synthesis and properties are pivotal in developing new organic synthesis methodologies, further highlighting their role in creating bioactive molecules (Flores & Díez, 2014).

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is a lot of potential for future research in this area.

properties

IUPAC Name

8-oxa-3-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6-4-7-3-5(1)8-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOPWPIOIMBTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476933
Record name 8-OXA-3-AZABICYCLO[3.2.1]OCTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-3-azabicyclo[3.2.1]octane

CAS RN

280-13-7
Record name 8-OXA-3-AZABICYCLO[3.2.1]OCTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
93
Citations
AC Cope, WN Baxter - Journal of the American Chemical Society, 1955 - ACS Publications
cA-2, 5-Bis-(hydroxymethyl)-tetrahydrofuran (III), prepared by reduction of 5-hydroxymethylfurfural or dimethyl tetra-hydrofuran-ci" s-2, 5-dicarboxylate, has been converted through the …
Number of citations: 33 pubs.acs.org
DP Walker, DG Wishka, P Beagley, G Turner… - …, 2011 - thieme-connect.com
The bridged bicyclic morpholinethiones (±)-8-oxa-3-azabicyclo [3.2. 1] octane-2-thione and (±)-2-oxa-5-azabicyclo [2.2. 1] heptane-6-thione have been prepared in five and eight steps, …
Number of citations: 12 www.thieme-connect.com
TJ Connolly, JL Considine, Z Ding… - … Process Research & …, 2010 - ACS Publications
A four-step process to generate 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride starting with 5-hydroxymethyl-2-furfuraldehyde is described. Raney nickel-mediated reduction of 5-…
Number of citations: 76 pubs.acs.org
X Cui, H Yuan, JP Li, F De Campo, M Pera-Titus… - Catalysis …, 2015 - Elsevier
2,5-Tetrahydrofurandimethanol (THFDM) was selectively transformed into 8-oxa-3-azabicyclo[3.2.1] octane (OABCO), a valuable building block for the synthesis of bioactive molecules, …
Number of citations: 3 www.sciencedirect.com
A Kilonda, E Dequeker, F Compernolle, P Delbeke… - Tetrahedron, 1995 - Elsevier
The title compound 6, [1R-(6endo, 7exo)]-8-oxa-3-azabicyclo[3.2.1]octane-6,7-diol, was derived in nine steps from 1-amino-1-deoxy-D-glucitol 2. The key step was the acid catalyzed …
Number of citations: 15 www.sciencedirect.com
JC Verheijen, K Yu, L Toral-Barza, I Hollander… - Bioorganic & medicinal …, 2010 - Elsevier
2-Aryl-4-morpholinothieno[3,2-d]pyrimidines are known PI3K inhibitors. This class of compounds also potently inhibited the homologous enzyme mTOR. Replacement of the morpholine …
Number of citations: 50 www.sciencedirect.com
AC Cope, BC Anderson - Journal of the American Chemical …, 1955 - ACS Publications
Bicyclic tertiary amines (VII and VIII) are formed as the major products in the reaction of ez $-2, 5-bis-(hydroxymethy 1)-tetrahydrofuran ditosylate (I) with dimethylamine and diethylamine…
Number of citations: 5 pubs.acs.org
C O'Reilly, C O'Brien, PV Murphy - Tetrahedron letters, 2009 - Elsevier
The synthesis of a functionalized (azido, amino, and hydroxy) 8-oxa-3-azabicyclo[3.2.1]octane framework and its conversion into a protected sugar amino acid and a tricyclic framework …
Number of citations: 10 www.sciencedirect.com
VJ Majo, NR Simpson, J Prabhakaran… - Journal of Labelled …, 2014 - Wiley Online Library
Mammalian target of rapamycin (mTOR) plays a pivotal role in many aspects of cellular proliferation, and recent evidence suggests that an altered mTOR signaling pathway plays a …
AC Cope, EE Schweizer - Journal of the American Chemical …, 1959 - ACS Publications
When XIV was heated at 105-110 for 48 hr. it was isomerized in 46% yield to 2-methyl-5-(dimethylaminomethyl)-4, 5-dihydrofuran (XV). Paul and Tchelitcheff3 observed a similar …
Number of citations: 13 pubs.acs.org

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